7-(Bromomethyl)-2-chlorothieno[3,2-D]pyrimidine
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Overview
Description
7-(Bromomethyl)-2-chlorothieno[3,2-D]pyrimidine is a heterocyclic compound that features a thieno[3,2-D]pyrimidine core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Bromomethyl)-2-chlorothieno[3,2-D]pyrimidine typically involves the bromination of a precursor compound. One common method involves the reaction of 2-chlorothieno[3,2-D]pyrimidine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. This reaction selectively brominates the methyl group at the 7-position of the thieno[3,2-D]pyrimidine ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-(Bromomethyl)-2-chlorothieno[3,2-D]pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the thieno[3,2-D]pyrimidine core or the substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and alkoxide ions. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminomethyl derivative, while oxidation might produce a carboxylated or hydroxylated product.
Scientific Research Applications
7-(Bromomethyl)-2-chlorothieno[3,2-D]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various biologically active compounds, including potential anticancer and antiviral agents.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.
Material Science: It can be utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-(Bromomethyl)-2-chlorothieno[3,2-D]pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or modulating receptor activity. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or alteration of receptor function.
Comparison with Similar Compounds
Similar Compounds
- 7-(Chloromethyl)-2-chlorothieno[3,2-D]pyrimidine
- 7-(Hydroxymethyl)-2-chlorothieno[3,2-D]pyrimidine
- 7-(Aminomethyl)-2-chlorothieno[3,2-D]pyrimidine
Uniqueness
7-(Bromomethyl)-2-chlorothieno[3,2-D]pyrimidine is unique due to the presence of the bromomethyl group, which provides distinct reactivity compared to its chloro, hydroxy, and amino analogs. The bromomethyl group is more reactive in nucleophilic substitution reactions, making it a versatile intermediate for the synthesis of a wide range of derivatives.
Properties
IUPAC Name |
7-(bromomethyl)-2-chlorothieno[3,2-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2S/c8-1-4-3-12-5-2-10-7(9)11-6(4)5/h2-3H,1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBPJDYMMIHRPG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=N1)Cl)C(=CS2)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.54 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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